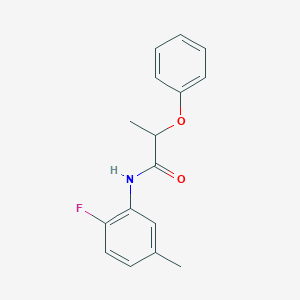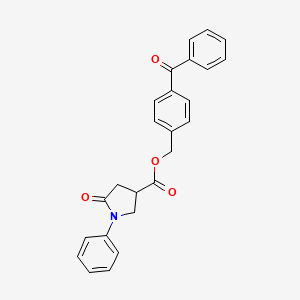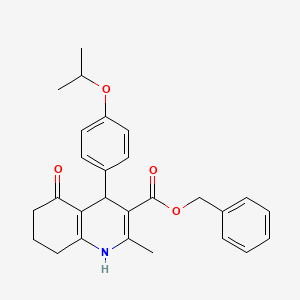
N-(2-fluoro-5-methylphenyl)-2-phenoxypropanamide
Overview
Description
N-(2-fluoro-5-methylphenyl)-2-phenoxypropanamide, commonly known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMP is a white crystalline solid with a molecular weight of 309.35 g/mol and a melting point of 89-91°C.
Scientific Research Applications
FMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, FMP has been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. In agriculture, FMP has been studied for its potential use as a herbicide. In materials science, FMP has been investigated for its potential use in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of FMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, FMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. FMP has also been shown to inhibit the activity of certain receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose metabolism and adipogenesis.
Biochemical and Physiological Effects:
FMP has been shown to have a number of biochemical and physiological effects in various studies. In particular, FMP has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. FMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of this effect is not fully understood. Additionally, FMP has been shown to have beneficial effects on glucose metabolism and lipid metabolism in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMP for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, FMP is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of FMP is its relatively high cost compared to other compounds. Additionally, FMP may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on FMP. One area of interest is the development of FMP-based drugs for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully understand the mechanism of action of FMP and its effects on various biochemical pathways in the body. Finally, there is potential for the development of new synthetic methods for FMP that are more efficient and cost-effective than current methods.
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-8-9-14(17)15(10-11)18-16(19)12(2)20-13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFRTRKCZUVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4163965.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4163981.png)

![{4-[(2-phenylbutanoyl)amino]phenyl}acetic acid](/img/structure/B4163995.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4164000.png)
![1-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-benzimidazole oxalate](/img/structure/B4164003.png)

![1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164015.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4164019.png)
![1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate](/img/structure/B4164024.png)
![N'-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164033.png)
![ethyl 7-[4-(dimethylamino)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164040.png)
![N'-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164050.png)
